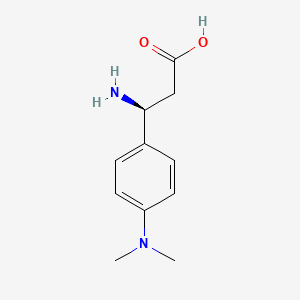
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoicacid2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2 It is a derivative of propanoic acid and contains both amino and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(dimethylamino)benzaldehyde and a suitable amino acid derivative.
Condensation Reaction: The starting materials undergo a condensation reaction to form an intermediate compound.
Reduction: The intermediate compound is then reduced to yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Dimethylaminophenyl)propanoic acid
- 4-(Dimethylamino)phenylacetic acid
- 4-(Dimethylamino)benzoic acid
Uniqueness
(S)-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid dihydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
FBJCAMOGCHOAOL-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)[C@H](CC(=O)O)N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051723.png)






![Methyl 2-(1-oxa-9-azaspiro[5.5]undecan-3-YL)acetate hcl](/img/structure/B13051761.png)


![(3S)-5-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13051771.png)


